molecular formula C22H26O8 B047959 Episyringaresinol CAS No. 51152-20-6

Episyringaresinol

Cat. No. B047959
CAS RN: 51152-20-6
M. Wt: 418.4 g/mol
InChI Key: KOWMJRJXZMEZLD-GKHNXXNSSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to episyringaresinol typically involves complex organic reactions that can include ring-opening, cycloaddition, and esterification processes. For instance, Kumaraswamy et al. (2007) describe a procedure for synthesizing molecules with a beta-hydroxy or N-tosylamino 1,2,3-triazole motif via azidation and a subsequent "click reaction," which could be relevant for synthesizing episyringaresinol derivatives (Kumaraswamy, Ankamma, & Pitchaiah, 2007).

Molecular Structure Analysis

The molecular structure of episyringaresinol includes a complex arrangement of rings typical for lignans, with specific functional groups that may influence its chemical behavior. While the reviewed literature does not directly address episyringaresinol's structure, studies on similar molecules suggest that features such as stereoselectivity and ring tension play critical roles in their biological activity and synthesis outcomes.

Chemical Reactions and Properties

Chemical reactions involving episyringaresinol-like compounds often highlight the importance of stereochemical considerations and the reactivity of functional groups. For example, the synthesis approaches described by Seebach et al. (1986) emphasize the need for precise control over molecular configuration to achieve desired outcomes in synthesizing complex organic molecules (Seebach, Imwinkelried, & Weber, 1986).

Scientific Research Applications

  • Biological Functions and Health Applications :

    • Episyringaresinol is a cytokine involved in the febrile response and influences body temperature during nonpathological states (Kluger, 1991).
    • It is found in Eleutherococcus senticosus (Siberian ginseng) roots, suggesting its role in traditional medicine (Li, Barnes, & Khan, 2001).
  • Clinical and Therapeutic Research :

    • Episyringaresinol has potential in treating neurological disorders related to urinary and bowel functions, as indicated by studies in large animal models like pigs (Guiho et al., 2018).
    • It also has neuroprotective and cardioprotective potentials, regulated by hypoxia-inducible transcription factors (Jelkmann, 2007).
  • Implications in Genetics and Epigenetics :

    • Episyringaresinol's role in epigenetics is significant, influencing fields like oncology, anthropology, medicine, mental health, sociology, and nutrition. It has been a focus of biological research, with potential applications in developing new biomarkers and pharmacological strategies (Bird, 2007); (Häfner & Lund, 2016).
  • Influence on Gene-Environment Interaction :

    • Research on episyringaresinol contributes to understanding gene-environment interactions, particularly in the context of aging and stress-related diseases (Lyon et al., 2014).
  • Application in Systems Biology :

    • Systems biology approaches utilize episyringaresinol research for developing personalized cancer therapy strategies and selecting patients for targeted therapies (Werner, Mills, & Ram, 2014).
  • Educational and Methodological Aspects :

    • It is also relevant in educational contexts, helping students understand the construction of scientific knowledge (Carey et al., 1989).

properties

IUPAC Name

4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWMJRJXZMEZLD-GKHNXXNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314744
Record name (+)-Episyringaresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Episyringaresinol

CAS RN

21453-71-4
Record name (+)-Episyringaresinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21453-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Episyringaresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
XC Li, DL Barnes, IA Khan - Planta medica, 2001 - thieme-connect.com
… of 1 was established as episyringaresinol 4″-O-β-D-glucopyranoside. Compound 1 is the second episyringaresinol glycoside following the isolation of episyringaresinol 4′-O-β-D-…
Number of citations: 72 www.thieme-connect.com
W WANG - Chinese Traditional and Herbal Drugs, 2014 - pesquisa.bvsalud.org
Objective: To investigate the chemical constituents from the ethanol extract of aerial parts of Clematis manshurica. Methods: The compounds were isolated and purified by …
Number of citations: 14 pesquisa.bvsalud.org
ZX CUI - Chinese Traditional and Herbal Drugs, 2018 - pesquisa.bvsalud.org
Objective To study the chemical constituents of lipophilic parts in water extracts from the stem of Mahonia fortunei. Methods The compounds were isolated and purified by repeated …
Number of citations: 13 pesquisa.bvsalud.org
JI Kunitomo, M Ju-ichi, Y Ando… - … Zasshi: Journal of the …, 1975 - europepmc.org
[Isolation of new base, dehydronantenine and lignan, (-)-episyringaresinol from Nandina domestica Thunb (author's transl)] - Abstract - Europe PMC … [Isolation of new base, dehydronantenine …
Number of citations: 2 europepmc.org
B Moodley, DA Mulholland, JJ Marsh - Water SA, 2003 - journals.co.za
… The major constituents identified in the calcium effluent stream and the magnesium condensate effluent stream were a mixture of lignan isomers, episyringaresinol and meso-…
Number of citations: 6 journals.co.za
F Nakatsubo, M TANAHASHI… - … research: bulletin of …, 1972 - repository.kulib.kyoto-u.ac.jp
… DL-Syringaresinol and DL-episyringaresinol were isolated … identified to be DL-episyringaresinol diacetate by melting point, UV… agreement with the configuration of episyringaresinol. DL-…
Number of citations: 29 repository.kulib.kyoto-u.ac.jp
F NAKATSUBO, M TANAHASHI, T HIGUCHI - core.ac.uk
… DL-Syringaresinol and DL-episyringaresinol were isolated … identified to be DL-episyringaresinol diacetate by melting point, UV… agreement with the configuration of episyringaresinol. DL-…
Number of citations: 0 core.ac.uk
X Jiang, RH Narron, Q Han, S Park, H Chang… - …, 2020 - Wiley Online Library
… Finally, episyringaresinol was detected in XADL and HTCELp. It is hoped that these findings will help to further demonstrate the specific effects of biorefinery processing on lignin in …
TN Vo, PL Nguyen, LT Tuong, LM Pratt… - Chemical and …, 2012 - jstage.jst.go.jp
Two new lignans, pseuderesinol (1), pseuderanoside (2) and a new triterpene, pseuderanic acid (3) were isolated from the dried root of Pseuderanthemum carruthersii (SEEM.) GUILL. …
Number of citations: 38 www.jstage.jst.go.jp
GK Wang, Y Yu, Z Wang, BX Cai, Z Zhou… - Natural product …, 2017 - Taylor & Francis
A new nor-sesquiterpene kalimeristone A (1), a new nor-triterpenoid kalimerislactone B (2) and eight known compounds 7-hydroxy-4′methoxyisoflavone (3), episyringaresinol (4), …
Number of citations: 9 www.tandfonline.com

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